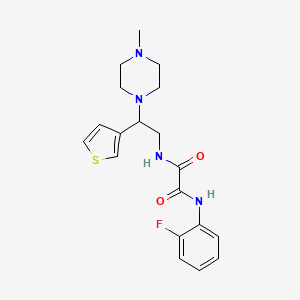

![molecular formula C15H14ClNO2S2 B2811455 (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034897-02-2](/img/structure/B2811455.png)

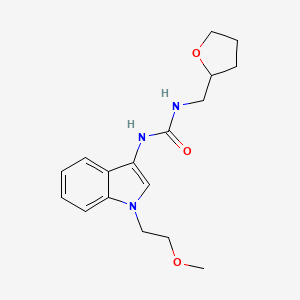

(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

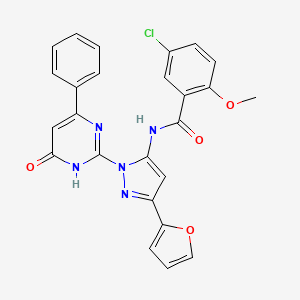

The compound “(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have been studied for their potential as anticancer agents . They are known to induce mitotic arrest and apoptosis, and have shown efficacy in clinical studies .

Synthesis Analysis

The synthesis of pyridine derivatives involves various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of pyridine is similar to benzene, with one methine group replaced by a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .Chemical Reactions Analysis

Bimolecular nucleophilic substitution (S N 2) is a fundamental reaction that has been widely studied . In this study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .Physical and Chemical Properties Analysis

Pyridine is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It has a boiling point of 388.5 ± 0.6 K . Unlike benzene, pyridine is miscible with water in all proportions at ambient temperatures .科学的研究の応用

Synthesis and Green Metric Evaluation

The compound of interest is related to the synthesis of intermediates for gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases. For example, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related intermediate, demonstrates an environmentally friendly approach with lower waste generation. This method includes steps like N-oxidation and one-pot synthesis leading to efficient production and green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydrothieno pyridines, such as the study of molecular conformations and hydrogen bonding, highlights the structural characteristics crucial for understanding their biological activity. These compounds exhibit distinct molecular conformations and are linked through various hydrogen bonds, contributing to their chemical properties and potential applications in drug design (Sagar et al., 2017).

Biological Activity of Substituted Tetrahydrothieno Pyridines

The review on substituted tetrahydrothieno pyridines consolidates their importance in pharmaceutical sciences. These derivatives are synthesized and evaluated for a range of biological activities, with some showing potent effects that could lead to new drug developments. The tetrahydrothieno[3,2-c]pyridine core is highlighted as a significant scaffold in drug intermediates (Sangshetti et al., 2014).

Domino Reaction Synthesis

A study on the domino reactions of 1-aryl-substituted tetrahydrothieno[3,2-c]pyridines with activated alkynes presents a novel synthesis approach. This reaction provides good yields of tetrahydrothieno[2,3-d]azocines, demonstrating the compound's versatility in chemical synthesis and its potential for generating structurally complex derivatives (Voskressensky et al., 2014).

Safety and Hazards

Pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Proper safety measures should be taken when handling pyridine, including wearing protective gloves, eye protection, and face protection .

将来の方向性

特性

IUPAC Name |

2-chloro-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S2/c16-15-10-13-11-17(8-6-14(13)20-15)21(18,19)9-7-12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJXFZUCTLYEQC-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)

![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)